molecular formula C10H11N3O B3173557 Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)- CAS No. 947154-35-0

Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-

Cat. No. B3173557
CAS RN: 947154-35-0
M. Wt: 189.21 g/mol
InChI Key: UXRRZYCEBNRLFC-UHFFFAOYSA-N
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Description

“Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-” is a chemical compound with the empirical formula C10H11BN2O3 . It is a derivative of benzenamine, which is also known as aniline . The compound contains a benzene ring substituted with a methoxy group and a pyrazolyl group .


Synthesis Analysis

While specific synthesis methods for “Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-” were not found, similar compounds have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-” includes a benzene ring substituted with a methoxy group and a pyrazolyl group . The exact structure can be determined using techniques such as NMR and MS analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-” include its molecular weight of 218.02 . Further properties can be determined using techniques such as infrared spectroscopy, NMR, and mass spectrometry .

Future Directions

Future research could focus on the potential applications of “Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-” and similar compounds in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . These compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

4-methoxy-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-3-4-9(11)10(7-8)13-6-2-5-12-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRRZYCEBNRLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-methoxy-2-(1H-pyrazol-1-yl)-

Synthesis routes and methods

Procedure details

1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole was treated under standard hydrogenation conditions (H2, EtOH, 10% Pd/C) to yield desired 4-Methoxy-2-pyrazol-1-yl-phenylamine as a crude solid, which was used for the subsequent reaction without further purification; TLC: 1:1 EtOAc/Hexane Rf 0.6, homogeneous; SM Rf 0.7; MS (m/e) 190.12 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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